molecular formula C23H23N5O8S B601312 Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone CAS No. 73240-08-1

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone

Cat. No.: B601312
CAS No.: 73240-08-1
M. Wt: 529.53
InChI Key:
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Scientific Research Applications

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is used extensively in scientific research for method development and validation. It is crucial for ensuring the quality and stability of cefoperazone formulations. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products .

Mechanism of Action

Target of Action

Cefoperazone Impurity A, also known as FM6LU222PH, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .

Mode of Action

Cefoperazone Impurity A interacts with its targets by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefoperazone Impurity A is the synthesis of the bacterial cell wall. By inhibiting this pathway, Cefoperazone Impurity A prevents the cross-linking of nascent peptidoglycan, a critical component of the bacterial cell wall . This inhibition disrupts the structural integrity of the bacteria, leading to cell lysis .

Pharmacokinetics

The pharmacokinetics of Cefoperazone Impurity A involves its absorption, distribution, metabolism, and excretion (ADME). Cefoperazone is known to be stable to penicillinases and has a high degree of stability to many beta-lactamases produced by gram-negative bacteria . .

Result of Action

The molecular and cellular effects of Cefoperazone Impurity A’s action primarily involve the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefoperazone Impurity A causes the bacteria to become structurally compromised, leading to cell lysis . This results in the death of the bacteria, thereby helping to clear the bacterial infection.

Action Environment

The action, efficacy, and stability of Cefoperazone Impurity A can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . .

Safety and Hazards

It is essential to handle Cefoperazone EP Impurity A with care, as it can be hazardous if ingested or inhaled . Also, it is known that both the C-7 and C-3 substituents of Cefoperazone are toxic functional groups .

Future Directions

Future research could focus on further understanding the toxicity and safety profile of Cefoperazone Impurity A. Additionally, more studies could be conducted to investigate the treatability of cefoperazone with new generation anodes .

Biochemical Analysis

Biochemical Properties

Cefoperazone Impurity A interacts with various enzymes and proteins in biochemical reactions. It has been shown to have antibacterial activity, which suggests that it interacts with bacterial enzymes and proteins to inhibit their function

Cellular Effects

Cefoperazone Impurity A has been shown to have effects on various types of cells. It has antibacterial activity against gram-positive bacteria , suggesting that it influences bacterial cell function It may impact cell signaling pathways, gene expression, and cellular metabolism in these bacteria

Molecular Mechanism

It is known to have antibacterial activity , suggesting that it may exert its effects at the molecular level by binding to bacterial enzymes or proteins, inhibiting or activating these enzymes, and causing changes in gene expression

Metabolic Pathways

It is known to have antibacterial activity , suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways

Preparation Methods

The preparation of cefoperazone sodium, which includes the formation of its impurities, involves several steps. One method involves dissolving cefoperazone acid in purified water and acetone, followed by the addition of sodium bicarbonate. The mixture is then filtered and crystallized using acetone to obtain cefoperazone sodium . This process can lead to the formation of various impurities, including Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone.

Chemical Reactions Analysis

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, potassium phosphate, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is similar to other cephalosporin impurities, such as 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole . These impurities are also by-products of cephalosporin antibiotics and are used in analytical method development and validation. this compound is unique due to its specific structure and formation process.

Properties

IUPAC Name

N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNBMKDSMYYHTH-VTJXTGGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747568
Record name N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73240-08-1
Record name Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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